6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate
Description
This compound belongs to a class of cyclohepta[c]furan derivatives characterized by a fused bicyclic core structure with variable ester substituents. The core consists of a 4-oxo-4H-cyclohepta[c]furan scaffold substituted with a 4-methoxyphenyl group at position 6 and methyl groups at positions 1 and 3. The ester moiety at position 8 is a 2-fluorobenzoate group, which introduces unique electronic and steric properties due to the fluorine atom’s electronegativity and its ortho position on the benzoate ring.
Properties
IUPAC Name |
[6-(4-methoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FO5/c1-14-23-21(27)12-17(16-8-10-18(29-3)11-9-16)13-22(24(23)15(2)30-14)31-25(28)19-6-4-5-7-20(19)26/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOQWWIETXYSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)OC)OC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including its effects on various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a cyclohepta[c]furan core with substituents that include a methoxyphenyl group and a fluorobenzoate moiety.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H24O6 |
| Molecular Weight | 444.48 g/mol |
| InChI | InChI=1S/C27H24O6/c1-5... |
| InChIKey | ROZBJNHXNLWGEI-UHFFFAOYSA-N |
Antioxidant Activity
Recent studies have indicated that compounds similar to 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate exhibit significant antioxidant properties. The presence of electron-withdrawing groups, such as fluorine, enhances the compound's ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Cholinesterases : Compounds with similar structures have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds exhibited IC50 values ranging from 10.4 μM to 34.2 μM against AChE .
- Cyclooxygenase (COX) : Some derivatives have demonstrated dual inhibitory effects against COX enzymes, particularly COX-2, which is implicated in inflammatory processes .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this class of compounds on cancer cell lines. For example, related compounds have shown IC50 values indicating significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting potential applications in cancer therapy .
Study 1: Antitumor Activity
A study investigated the antitumor activity of a series of derivatives related to our compound. The results indicated that certain derivatives significantly inhibited cell proliferation in lung cancer cell lines (HCC827 and NCI-H358), with IC50 values around 6.26 μM and 6.48 μM respectively . This suggests that structural modifications can enhance biological activity.
Study 2: Molecular Docking Analysis
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its target enzymes. The studies revealed favorable binding modes due to hydrogen bonding and π–π interactions with key residues in the active sites of AChE and COX enzymes . This computational approach aids in understanding how structural features influence biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and commercial availability:
Key Structural and Functional Differences:
Ester Substituent Effects: Halogen Position: The 2-fluorobenzoate group in the target compound differs from 3- or 4-chloro/methoxy analogs. Fluorine’s ortho position may enhance steric hindrance and dipole interactions compared to para-substituted analogs like 4-chloro or 4-methoxybenzoates . Electron-Withdrawing vs. In contrast, 4-methoxybenzoate (electron-donating) may reduce reactivity .
Phenyl Group Modifications :
- Replacing the 4-methoxyphenyl group with 4-ethoxyphenyl (as in ) introduces a bulkier alkoxy chain, which could alter lipophilicity and intermolecular interactions.
Cinnamate vs.
Implications of Structural Variations
- Solubility and Lipophilicity : The 2-fluorobenzoate’s electronegativity may enhance aqueous solubility compared to chloro analogs but reduce it relative to methoxybenzoates. Cinnamate derivatives (e.g., ) are likely more lipophilic .
- Synthetic Accessibility : The commercial availability of 4-methoxybenzoate () and 4-chlorobenzoate () analogs suggests established synthetic routes, whereas the 2-fluoro variant may require specialized fluorination techniques.
- 4-) is critical in drug design. For example, ortho-substituted halogens can impede metabolic degradation or improve target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
